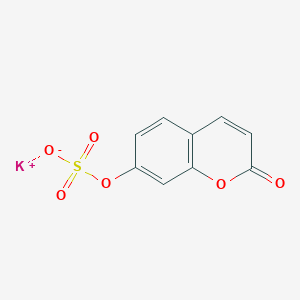

7-ヒドロキシクマリン硫酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

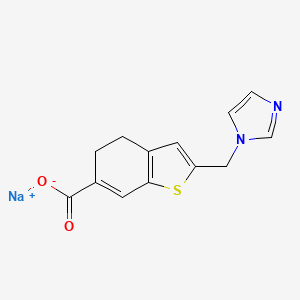

7-hydroxy Coumarin sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS.

科学的研究の応用

代謝分析用内部標準

7-ヒドロキシクマリン硫酸塩は、クマリンのII相代謝物であり、ガスクロマトグラフィー(GC)または液体クロマトグラフィー質量分析(LC-MS)を用いた7-ヒドロキシクマリン代謝分析の内部標準として使用できます .

生体分子の蛍光標識

クマリンは、7-ヒドロキシクマリン硫酸塩を含む、生体分子の蛍光標識において重要な役割を果たします . それらの独特の化学構造により、紫外線(UV)光で励起されると、魅力的な蛍光挙動を示します。

金属イオン検出

クマリンの蛍光特性は、金属イオンの検出に役立ちます . 特定の金属イオンの存在により、クマリンの蛍光が消光または増強され、検出手段を提供します。

ミクロ環境極性検出

クマリンは、ミクロ環境の極性を検出するために使用できます . クマリンの蛍光強度または波長の変化は、周囲の極性の変化を示す可能性があります。

pH検出

クマリンの蛍光はpHに敏感であり、pH検出に役立ちます . pHの変化は、クマリンの蛍光強度または波長の変化をもたらす可能性があります。

薬理学的用途

クマリン誘導体は、7-ヒドロキシクマリン硫酸塩を含む、多くの生物学的および治療的特性を持っています . これらは、癌、代謝性、および変性疾患などのさまざまな病気を治療する可能性があります。

作用機序

Target of Action

7-Hydroxy Coumarin Sulfate, also known as 7-Hydroxy Coumarin Sulfate Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .

Mode of Action

The mode of action of 7-Hydroxy Coumarin Sulfate involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .

Biochemical Pathways

7-Hydroxy Coumarin Sulfate plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .

Pharmacokinetics

7-Hydroxy Coumarin Sulfate can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .

Result of Action

The molecular and cellular effects of 7-Hydroxy Coumarin Sulfate’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .

Action Environment

The action, efficacy, and stability of 7-Hydroxy Coumarin Sulfate can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.

生化学分析

Biochemical Properties

7-Hydroxy coumarin sulfate plays a significant role in biochemical reactions, primarily as a substrate for sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from donor molecules to acceptor molecules, a process known as sulfation. This reaction is crucial for the metabolism and detoxification of various endogenous and exogenous compounds. 7-Hydroxy coumarin sulfate interacts with sulfotransferases by serving as an acceptor molecule, thereby facilitating the study of these enzymes’ activity and specificity .

Cellular Effects

The effects of 7-Hydroxy coumarin sulfate on cellular processes are diverse. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro, demonstrating potential anti-tumor activity . Additionally, 7-Hydroxy coumarin sulfate influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of various enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Molecular Mechanism

At the molecular level, 7-Hydroxy coumarin sulfate exerts its effects through several mechanisms. It binds to sulfotransferase enzymes, facilitating the transfer of sulfate groups to target molecules. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, 7-Hydroxy coumarin sulfate can inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. For example, it has been reported to inhibit aldose reductase and xanthine oxidase, enzymes involved in glucose metabolism and oxidative stress, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy coumarin sulfate can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that 7-Hydroxy coumarin sulfate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 7-Hydroxy coumarin sulfate vary with different dosages in animal models. At low doses, it has been shown to produce beneficial effects, such as vasorelaxation and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 7-Hydroxy coumarin sulfate in preclinical studies .

Metabolic Pathways

7-Hydroxy coumarin sulfate is involved in several metabolic pathways, including sulfation and glucuronidation. These pathways are essential for the detoxification and excretion of the compound. Sulfotransferases and glucuronosyltransferases are the primary enzymes involved in these processes, facilitating the conjugation of sulfate and glucuronic acid groups to 7-Hydroxy coumarin sulfate . This conjugation increases the compound’s water solubility, promoting its excretion from the body.

Transport and Distribution

Within cells and tissues, 7-Hydroxy coumarin sulfate is transported and distributed through various mechanisms. It is soluble in water and methanol, which facilitates its uptake and distribution in biological systems . Transporters and binding proteins may also play a role in its cellular localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 7-Hydroxy coumarin sulfate can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sulfotransferases may localize it to the cytoplasm, where these enzymes are predominantly active . Additionally, its fluorescent properties can be utilized to track its localization and distribution within cells, providing valuable insights into its cellular dynamics.

特性

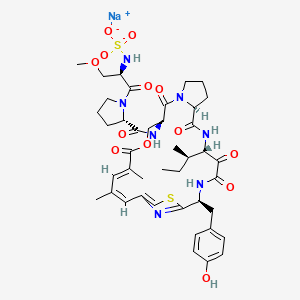

CAS番号 |

1135316-80-1 |

|---|---|

分子式 |

C9H5KO6S |

分子量 |

285.33 g/mol |

IUPAC名 |

potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D; |

InChIキー |

SVUZPRLQAASRKC-GWVWGMRQSA-M |

SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

異性体SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |

正規SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

ピクトグラム |

Irritant |

同義語 |

7-hydroxycoumarin sulfate ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1264693.png)